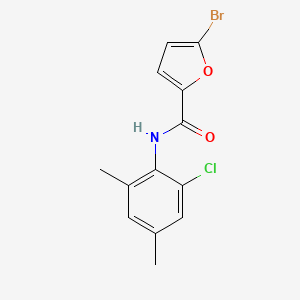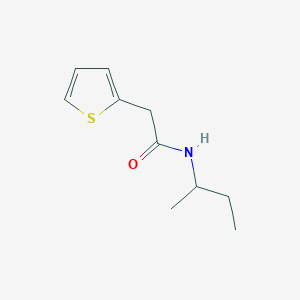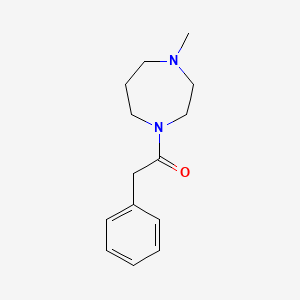![molecular formula C16H19N3O3S B5958834 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone](/img/structure/B5958834.png)
2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone is a heterocyclic compound that features both oxadiazole and pyrrolidine moieties. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfanyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the oxadiazole ring or the pyrrolidine moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the oxadiazole or pyrrolidine rings .
Scientific Research Applications
2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics
Mechanism of Action
The mechanism of action of 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different functional groups can exhibit different activities and applications
Uniqueness
2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone is unique due to the combination of the oxadiazole and pyrrolidine moieties, which imparts a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable subject of study in various fields .
Properties
IUPAC Name |
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-13-17-18-15(22-13)23-10-14(20)19-9-8-16(21,11-19)12-6-4-3-5-7-12/h3-7,21H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPYUWWFCDRUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)SCC(=O)N2CCC(C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methylcyclopropanecarboxamide](/img/structure/B5958754.png)
![N'-[1-(2,4-dihydroxyphenyl)propylidene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5958755.png)

![2-[4-methyl-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyrimidin-2-yl]phenol](/img/structure/B5958770.png)

![N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide](/img/structure/B5958782.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-methyl-2-(methylthio)ethyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5958785.png)
![4-[4-(2,6-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B5958796.png)
![N,N,4-trimethyl-3-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5958799.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine](/img/structure/B5958806.png)
![2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}quinazolin-4(3H)-one](/img/structure/B5958815.png)
![2-[4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5958821.png)


